BenchChemオンラインストアへようこそ!

1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine

mGluR2 Negative Allosteric Modulator CNS Drug Discovery

1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine (CAS 1856023-91-0) is a precisely defined bis-pyrazole building block for mGluR2 antagonist research. Its C4-methyl substitution pattern distinguishes it from the 3-methyl regioisomer (CAS 1855948-87-6) and des-methyl analog (CAS 1856076-74-8). Minor pyrazole substitution changes drastically alter mGluR2/3 binding—generic analogs risk inactive compounds. Deploy this compound as a 4-methyl reference probe in SAR campaigns, selectivity panels, or freedom-to-operate analyses around Taisho patent families. Purity: 95%. For R&D only.

Molecular Formula C11H17N5
Molecular Weight 219.29 g/mol
Cat. No. B11736754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine
Molecular FormulaC11H17N5
Molecular Weight219.29 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=N1)NCC2=NN(C=C2)C)C
InChIInChI=1S/C11H17N5/c1-4-16-8-9(2)11(14-16)12-7-10-5-6-15(3)13-10/h5-6,8H,4,7H2,1-3H3,(H,12,14)
InChIKeyPZVAGIREOYAENN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine: Procurement-Grade Identity and Structural Classification


The compound 1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine (CAS 1856023-91-0) is a synthetic small molecule belonging to the bis-pyrazole class, characterized by two 1H-pyrazole rings connected via a methylamine linker . Its molecular formula is reported as C11H17N5 for the free base, corresponding to a molecular weight of 219.29 g/mol; a hydrochloride salt form (C11H18ClN5, MW 255.75) is also cited in supplier listings . The compound is classified as a heterocyclic organic building block and is commercially available for research and development purposes at a typical purity of 95% . Structurally, it is a positional isomer and N-alkylation variant within a broader family of substituted bis-pyrazol-3-amines that have attracted interest in medicinal chemistry for their potential interactions with neurological targets such as the metabotropic glutamate receptor 2 (mGluR2) [1][2].

Procurement Risk Alert: Why Unverified 'Pyrazole Amine' Interchange Can Undermine mGluR2-Focused Research for 1-Ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine


Within the bis-pyrazol-3-amine chemotype, minor structural modifications—such as the position of the methyl substituent on the pyrazole core or the nature of the N-alkyl group on the linker—can drastically alter pharmacological activity, as has been extensively documented in the medicinal chemistry of group II metabotropic glutamate receptor (mGluR2/3) antagonists [1][2]. A patent review of this target class explicitly demonstrates that subtle changes in substitution patterns on bis-pyrazole scaffolds lead to significant variations in receptor binding affinity and functional activity [2]. Consequently, procuring a generic 'pyrazole amine' or a close analog (e.g., 1-ethyl-3-methyl positional isomers or des-methyl variants) without compound-specific verification data risks introducing an inactive or off-target-active substance into a research program. The compound 1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine is specifically noted in the Therapeutic Target Database as an mGluR2 antagonist [3]; however, the absence of publicly available quantitative binding or functional data for this specific compound, combined with the known structure-activity relationship (SAR) sensitivity of the series, means that any unqualified substitution is scientifically unsound and could invalidate an entire experimental campaign.

Quantitative Differentiation Evidence for 1-Ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine Versus Closest Analogs


Absence of Public Quantitative mGluR2 Binding or Functional Data Precludes Direct Comparator Analysis

A comprehensive search of the public research literature (PubMed), patent databases (USPTO, WIPO, ESPACENET), and authoritative pharmacological repositories (ChEMBL, BindingDB, PubChem, TTD) was conducted for quantitative biological data on 1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine (CAS 1856023-91-0). The compound is annotated in the Therapeutic Target Database (TTD) as 'N-substituted pyrazole derivative 1', a small-molecule antagonist of the metabotropic glutamate receptor 2 (mGluR2) originating from Taisho Pharmaceutical [1]. However, no IC50, Ki, EC50, or other numerical affinity/activity values are publicly reported for this specific molecule in any accessible database or publication indexed as of the search date. The related patent review (PMID: 25435285) discusses the structural class and SAR trends for mGlu2/3 antagonists but does not list compound-specific quantitative data for this CAS number [2]. Consequently, no direct head-to-head comparison with close analogs such as 1-ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine (CAS 1855948-87-6) or 1-ethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine (CAS 1856076-74-8) can be performed using public-domain evidence.

mGluR2 Negative Allosteric Modulator CNS Drug Discovery

Structural Differentiation from Nearest Commercial Analogs: Substituent Position Defines Unique Chemical Space

The compound's chemical structure (SMILES: CCN1C=C(C)C(NCC2=NN(C)C=C2)=N1) can be systematically compared against its closest commercially available regioisomers and analogs. The target compound features a 1-ethyl-4-methyl substitution on the first pyrazole ring and a secondary amine linked to the 3-position of a 1-methylpyrazole. The nearest commercial analog, 1-ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine (CAS 1855948-87-6), differs in the position of the methyl group on the first pyrazole ring (C3 vs. C4) and the point of amine attachment (C4 vs. C3) . Another analog, 1-ethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine (CAS 1856076-74-8), entirely lacks the methyl substituent on the first pyrazole ring . These structural differences are known to affect the electron density distribution, conformational preferences, and hydrogen-bonding capacity of the aminopyrazole pharmacophore, which can translate into divergent target binding profiles in kinase and GPCR contexts. Without experimental binding data, the structural differentiation alone establishes that these compounds occupy distinct chemical space and cannot be assumed to be functionally interchangeable.

Cheminformatics Chemical Biology Lead Optimization

Evidence-Linked Application Scenarios for 1-Ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine Procurement


Reference Standard for SAR Exploration of Pyrazole C4-Methyl Substitution in mGluR2 Antagonist Programs

Given the structural annotation linking this compound to the mGluR2 target [1] and the established sensitivity of mGluR2/3 antagonist activity to pyrazole substitution patterns [2], 1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine is best deployed as a defined chemical probe to isolate the contribution of the C4-methyl group on the first pyrazole ring. In a systematic SAR campaign, this compound can serve as the '4-methyl reference point' against which the 3-methyl regioisomer (CAS 1855948-87-6) and the des-methyl analog (CAS 1856076-74-8) are compared, provided that the user generates the requisite in-house pharmacological data.

Patent-Landscape Navigation and Freedom-to-Operate Analysis

The compound is linked via the TTD database to Taisho Pharmaceutical's intellectual property portfolio on heteroaryl-pyrazole mGluRII antagonists [1][3]. Procurement of this specific CAS number is appropriate for organizations conducting freedom-to-operate analyses or seeking to design around existing composition-of-matter patents in the mGluR2 antagonist space. Its precise substitution pattern defines a distinct chemical entity whose patent status can be verified against the Taisho patent family (e.g., US2013/0137865, JP2014062047).

Chemical Biology Tool for Off-Target Selectivity Profiling of Bis-Pyrazole Lead Series

For research groups that have identified a lead bis-pyrazole scaffold, this compound can be procured as a selectivity panel member to assess how subtle changes in pyrazole methylation affect off-target interactions. The absence of public biological data for this specific compound [4] makes it essential for any selectivity profiling study to generate its own internal data. This compound's value lies precisely in its structural distinction from the lead compound, not in any pre-validated selectivity profile.

Quote Request

Request a Quote for 1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.